REACTION_CXSMILES
|
[C:1]1([C:12]2[C:13]([NH2:22])=[CH:14][CH:15]=[C:16]3[C:21]=2[CH:20]=[CH:19][CH:18]=[CH:17]3)[C:2]([NH2:11])=[CH:3][CH:4]=[C:5]2[C:10]=1[CH:9]=[CH:8][CH:7]=[CH:6]2.[C:23]1([CH3:33])[CH:28]=[CH:27][C:26]([S:29](Cl)(=[O:31])=[O:30])=[CH:25][CH:24]=1>N1C=CC=CC=1.C(OCC)(=O)C>[C:23]1([CH3:33])[CH:28]=[CH:27][C:26]([S:29]([NH:22][C:13]2[C:12]([C:1]3[C:2]([NH:11][S:29]([C:26]4[CH:27]=[CH:28][C:23]([CH3:33])=[CH:24][CH:25]=4)(=[O:31])=[O:30])=[CH:3][CH:4]=[C:5]4[C:10]=3[CH:9]=[CH:8][CH:7]=[CH:6]4)=[C:21]3[C:16](=[CH:15][CH:14]=2)[CH:17]=[CH:18][CH:19]=[CH:20]3)(=[O:31])=[O:30])=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)N)C=1C(=CC=C2C=CC=CC12)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.1 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 5 to 12 hours
|
Duration
|
8.5 (± 3.5) h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
back-extracted with 1N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
to remove pyridine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain an objective substance as a pale yellow to white solid in more than 95% yield
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NC=1C(=C2C=CC=CC2=CC1)C=1C(=CC=C2C=CC=CC12)NS(=O)(=O)C1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |